molecular formula C9H9FN2O2 B8565448 3,4-Dihydro-8-fluoro-2H-1,4-benzoxazine-2-carboxamide

3,4-Dihydro-8-fluoro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B8565448
M. Wt: 196.18 g/mol
InChI Key: YRJRXJCPCCKVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669250B2

Procedure details

To a solution of 5b (1.1 g, 4.89 mmol) in ethanol (20 mL) an ammonia solution is added (32%, 5 mL). The solution obtained is agitated 14 h at ambient temperature then 10 mL of ammonia are added and the mixture agitated for 48 h. The solution is concentrated under reduced pressure and the residue is dissolved in petroleum ether. The formed precipitate is filtered, washed in petroleum ether and vacuum dried (0.75 g, 78%).
Name
5b
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[O:10][CH2:9][CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.CC[C:14]([O-:16])=O.[NH3:17]>C(O)C>[F:1][C:2]1[C:11]2[O:10][CH:9]([C:14]([NH2:17])=[O:16])[CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
5b
Quantity
1.1 g
Type
reactant
Smiles
FC1=CC=CC=2NCCOC21.CCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is agitated 14 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
the mixture agitated for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in petroleum ether
FILTRATION
Type
FILTRATION
Details
The formed precipitate is filtered
WASH
Type
WASH
Details
washed in petroleum ether
CUSTOM
Type
CUSTOM
Details
vacuum dried (0.75 g, 78%)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
FC1=CC=CC=2NCC(OC21)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.